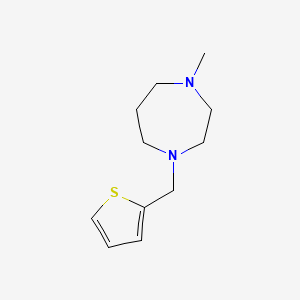
1-methyl-4-(2-thienylmethyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1-methyl-4-(2-thienylmethyl)-1,4-diazepane derivatives involves coupling reactions, often starting from basic nitrogen-containing compounds. For instance, 1-methylhomopiperazine can be coupled with diazonium salts to afford a series of triazenes, which are closely related to the target compound. These reactions yield stable crystalline solids characterized by spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be determined through various spectroscopic methods, including vibrational spectroscopy (FT-IR, FT-Raman), and quantum mechanical studies. These techniques allow for the detailed analysis of molecular geometry, vibrational wavenumbers, and electronic properties, providing insights into the compound's structural characteristics and potential reactivity (Kuruvilla et al., 2018).
Chemical Reactions and Properties
Diazepane compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. They can undergo reactions such as intramolecular EDC coupling, demonstrating the versatility of the diazepane ring in synthetic chemistry. The substituents on the diazepane ring can significantly influence the compound's reactivity and affinity towards biological targets, highlighting the importance of structural modifications in the design of functional molecules (Fanter et al., 2017).
Eigenschaften
IUPAC Name |
1-methyl-4-(thiophen-2-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-12-5-3-6-13(8-7-12)10-11-4-2-9-14-11/h2,4,9H,3,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJCUCPKYJVDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5677870.png)
![8-fluoro-2-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}quinolin-4-ol](/img/structure/B5677876.png)
![N-[(2,6-dimethyl-4-pyridinyl)methyl]-3-(1-methyl-3-piperidinyl)propanamide](/img/structure/B5677890.png)
![5-acetyl-1'-(tetrahydrofuran-3-ylmethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5677898.png)
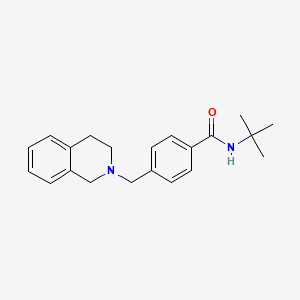
![[1-(3,4-dimethoxyphenyl)-3-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-3-oxopropyl]amine hydrochloride](/img/structure/B5677917.png)
![1-(4-fluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5677924.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5677932.png)
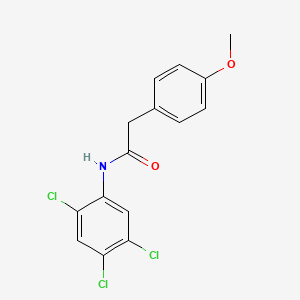
![N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5677939.png)
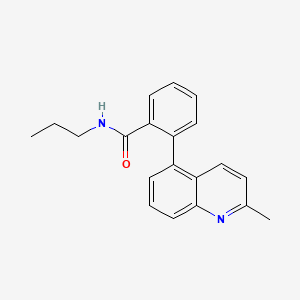
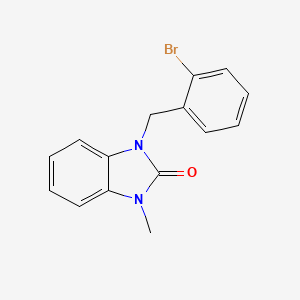
![2-[1-(2-chloro-6-fluorobenzyl)-5-(2-ethylpyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5677965.png)
amino]-4-phenylbut-3-enoic acid](/img/structure/B5677967.png)